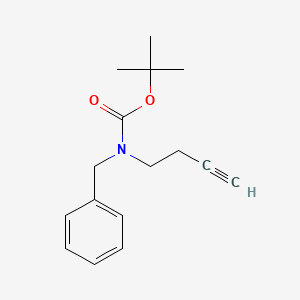
Tert-butyl benzyl(but-3-ynyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl benzyl(but-3-ynyl)carbamate is an organic compound with the molecular formula C16H21NO2. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group, a benzyl group, and a but-3-ynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl benzyl(but-3-ynyl)carbamate typically involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with but-3-yn-1-ol to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl benzyl(but-3-ynyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl and but-3-ynyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
Tert-butyl benzyl(but-3-ynyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl benzyl(but-3-ynyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (3-nitrophenyl)carbamate: Similar structure but with a nitrophenyl group instead of a benzyl group.
Tert-butyl (3-aminopropyl)carbamate: Contains an aminopropyl group instead of a but-3-ynyl group.
Tert-butyl (3-hydroxypropyl)carbamate: Features a hydroxypropyl group instead of a but-3-ynyl group.
Uniqueness
Tert-butyl benzyl(but-3-ynyl)carbamate is unique due to the presence of the but-3-ynyl group, which imparts distinct reactivity and properties compared to other carbamate derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and research .
Eigenschaften
CAS-Nummer |
142301-75-5 |
|---|---|
Molekularformel |
C16H21NO2 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
tert-butyl N-benzyl-N-but-3-ynylcarbamate |
InChI |
InChI=1S/C16H21NO2/c1-5-6-12-17(15(18)19-16(2,3)4)13-14-10-8-7-9-11-14/h1,7-11H,6,12-13H2,2-4H3 |
InChI-Schlüssel |
VYGPDEKXPASVAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCC#C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


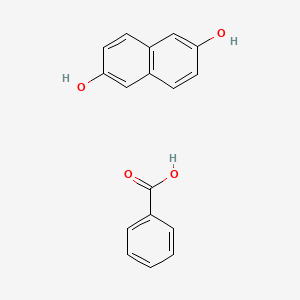
![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
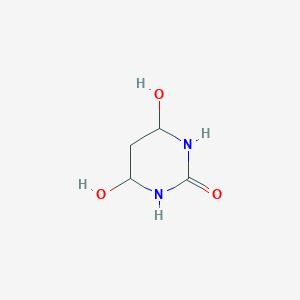
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
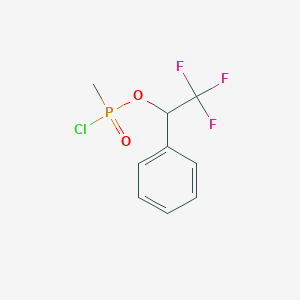
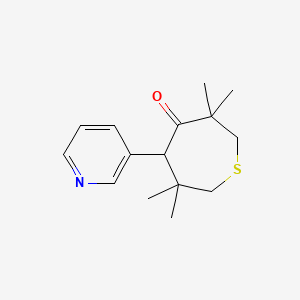
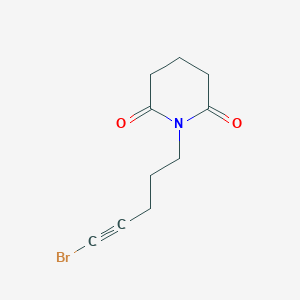
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
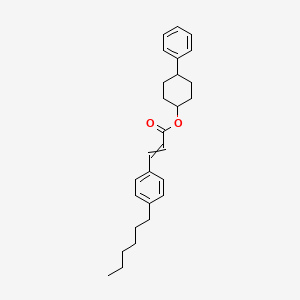
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
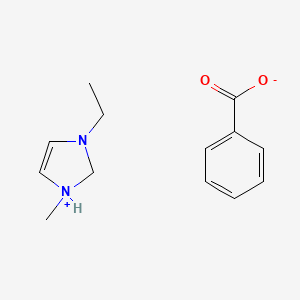
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
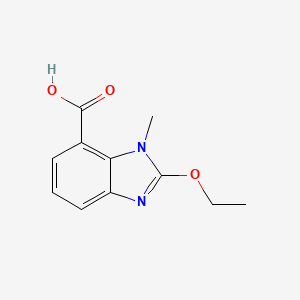
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)
